molecular formula C12H10N4 B2955979 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 79571-41-8

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2955979
CAS No.: 79571-41-8
M. Wt: 210.24
InChI Key: YGXIPHKBMIQOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 79571-41-8) is a heterocyclic organic compound with the molecular formula C12H10N4 and a formula weight of 210.23 g/mol [ ]. This fused bicyclic structure features a pyrazolopyrimidine core substituted with a methyl group and a 3-pyridinyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its predicted density is 1.27±0.1 g/cm³, and it has a predicted pKa of 2.31±0.12 [ ]. The compound is offered with a purity of 95.00% and is available for procurement in various quantities for laboratory use [ ]. As a key building block, this chemical is intended for use in chemical synthesis and biological screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-7-12-14-6-4-11(16(12)15-9)10-3-2-5-13-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIPHKBMIQOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322079
Record name 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79571-41-8
Record name 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as zinc chloride or sodium ethoxide, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, greener synthetic methodologies that minimize the use of hazardous reagents and solvents are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amines .

Comparison with Similar Compounds

Key Observations :

  • Position 7 Substitutions : The 3-pyridinyl group in the target compound contrasts with morpholine (PI3Kδ inhibitors) and trimethoxyphenyl (anticancer agents), which improve target selectivity and potency, respectively .
  • Position 3 Modifications : Halogen or aryl groups at position 3 enhance kinase inhibition (e.g., Pim-1) by optimizing hydrophobic interactions .

Kinase Inhibition

  • Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidines with 3-aryl and 5-halogen substituents (e.g., compound 1) exhibit nanomolar IC₅₀ values, outperforming imidazo[1,2-b]pyridazines in selectivity .
  • PI3Kδ : The 7-morpholin-4-yl substitution (e.g., compound in ) mimics the "morpholine-pyrimidine" pharmacophore, achieving isoform-specific inhibition critical for respiratory diseases .
  • DPP-4 : Derivatives like compound d1 (IC₅₀ = 49 nM) show reduced cytotoxicity compared to earlier scaffolds, underscoring the impact of structural optimization .

Anticancer Activity

Compounds with 3,4,5-trimethoxy phenyl (6m) or 4-fluoro (6p) substituents at position 7 exhibit potent cytotoxicity against cancer cell lines, driven by enhanced DNA intercalation and kinase inhibition .

Physicochemical and Pharmacokinetic Properties

  • Cytotoxicity : Structural optimization (e.g., replacing pyridin-2-yl with morpholine) reduces off-target effects, as seen in DPP-4 inhibitors .
  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines with hydrophilic substituents (e.g., morpholine) demonstrate improved pharmacokinetics over pyrazolotriazine analogues .

Tables and Figures :

  • Figure 1 : Structure of this compound.
  • Table 1 : Comparative analysis of structural analogues (included above).

Biological Activity

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, which is crucial for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported a derivative that inhibited 48.5% of growth in a panel of 60 cancer cell lines .
  • Antitubercular Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential leads against Mycobacterium tuberculosis, showing promising activity within macrophages .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine core significantly influence its biological activity:

  • Substituents at Position 7 : The introduction of various substituents at this position has been associated with enhanced enzyme inhibitory activity. For example, compounds with morpholine substitutions have shown improved efficacy against specific targets .
  • Fluorescent Probes : The compound's structure allows it to function as a fluorescent probe for biological imaging, which is beneficial in tracking cellular processes in real-time.

Research Findings and Case Studies

Several studies have explored the biological activities and mechanisms of action of this compound and its derivatives:

StudyFindings
Identified a derivative with an IC50 of 6.28 µM against HCT-116 colorectal cancer cells and demonstrated pro-apoptotic effects through CDK1 inhibition.
Highlighted the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives, showing low cytotoxicity while effectively targeting Mtb.
Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, emphasizing their role as selective protein inhibitors with anticancer properties.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include methyl groups (δ 2.4–2.6 ppm) and pyridinyl protons (δ 8.1–8.9 ppm). For example, 7-formyl derivatives display aldehyde protons at δ 9.8–10.2 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 278.0779 for C₁₃H₉F₃N₄) confirm molecular weight .
  • IR spectroscopy : Nitro groups show stretches at 1520–1550 cm⁻¹, while carbonyls (e.g., esters) appear at 1700–1750 cm⁻¹ .

What in vitro assays evaluate the enzyme inhibition potential of these compounds?

Q. Advanced

  • Antimalarial activity : Plasmodium falciparum growth inhibition assays measure IC₅₀ values (e.g., 0.16 mM for trifluoromethyl derivatives) .
  • Kinase inhibition : Radiometric assays quantify inhibition of KDR kinase or CRF1 receptors using ³H-labeled substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM for N,N-dimethylaminoethyl derivatives) assess anticancer potential .

How to resolve contradictions in biological activity data across derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., CF₃ vs. CH₃) on target binding. For example, trifluoromethyl groups improve Pf-dihydroorotate dehydrogenase inhibition by 10-fold .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize discrepancies .
  • Computational modeling : Docking studies (e.g., using PyMol) predict binding modes and rationalize activity differences .

What purification strategies optimize yields of pyrazolo[1,5-a]pyrimidines?

Q. Basic

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) eluent isolates isomers (e.g., 7-methyl vs. 5-methyl derivatives) .
  • Recrystallization : Hexane or cyclohexane recrystallizes nitro-substituted derivatives with >95% purity .
  • Solvent extraction : Ethanol/DMF mixtures selectively dissolve carboxamide derivatives, reducing byproduct contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.